
1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a bromomethyl group attached to a diazepane ring
准备方法
The synthesis of 1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diesters.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Addition of the tert-Butyl Group: The tert-butyl group can be added via alkylation reactions using tert-butyl halides.
Bromomethylation: The bromomethyl group can be introduced through a bromination reaction using bromomethyl reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
化学反应分析
1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar compounds to 1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate include other diazepane derivatives with different substituents. Some examples are:
1-Benzyl 4-(tert-butyl) 2-(chloromethyl)-1,4-diazepane-1,4-dicarboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-Benzyl 4-(tert-butyl) 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
1-Benzyl 4-(tert-butyl) 2-(methyl)-1,4-diazepane-1,4-dicarboxylate: Lacks the bromomethyl group, having a simple methyl group instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C19H27BrN2O4 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC 名称 |
1-O-benzyl 4-O-tert-butyl 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H27BrN2O4/c1-19(2,3)26-17(23)21-10-7-11-22(16(12-20)13-21)18(24)25-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3 |
InChI 键 |
CBEYLKFPNGYBSS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCN(C(C1)CBr)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


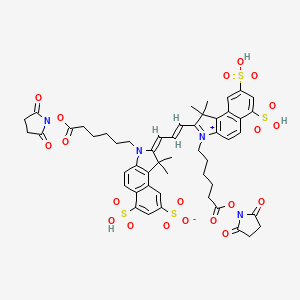
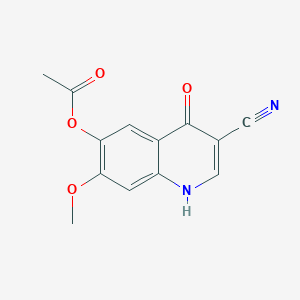
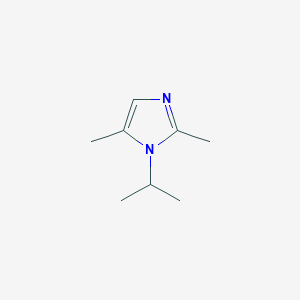
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
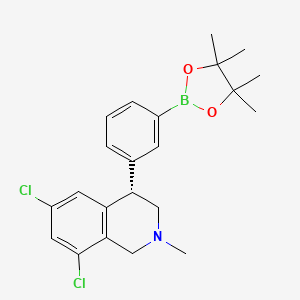
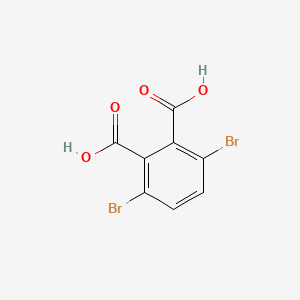
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)

![2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
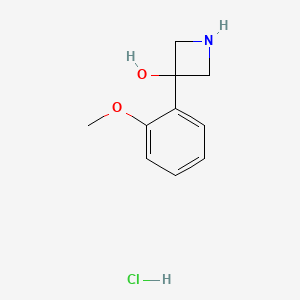
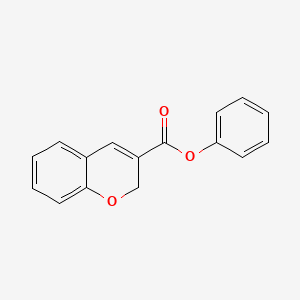
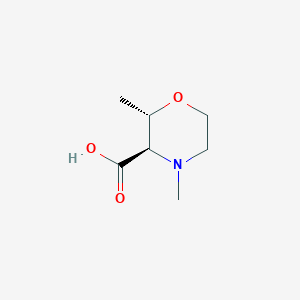
![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)

